5-(2-Benzofuran-1-YL)pentanenitrile
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Overview
Description
5-(2-Benzofuran-1-YL)pentanenitrile is an organic compound that features a benzofuran ring attached to a pentanenitrile chain. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is of interest due to its unique structure, which combines the benzofuran moiety with a nitrile group, potentially offering a range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Benzofuran-1-YL)pentanenitrile typically involves the formation of the benzofuran ring followed by the introduction of the pentanenitrile chain. One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne to form the benzofuran ring. This is followed by a nucleophilic substitution reaction to introduce the nitrile group.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Methods such as Suzuki-Miyaura cross-coupling and Mitsunobu reactions are employed to construct the benzofuran ring and introduce various functional groups. The specific conditions for the synthesis of this compound would depend on the desired scale and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Benzofuran-1-YL)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
5-(2-Benzofuran-1-YL)pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Benzofuran-1-YL)pentanenitrile depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. The benzofuran ring can intercalate with DNA, inhibiting replication and transcription processes. The nitrile group can also participate in hydrogen bonding with biological macromolecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Benzofuran-1-YL)pentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
5-(2-Benzofuran-1-YL)pentanol: Contains a hydroxyl group instead of a nitrile.
5-(2-Benzofuran-1-YL)pentanamine: Features an amine group instead of a nitrile.
Uniqueness
5-(2-Benzofuran-1-YL)pentanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The nitrile group can participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
627529-34-4 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-(2-benzofuran-1-yl)pentanenitrile |
InChI |
InChI=1S/C13H13NO/c14-9-5-1-2-8-13-12-7-4-3-6-11(12)10-15-13/h3-4,6-7,10H,1-2,5,8H2 |
InChI Key |
LCHOSNKYPHZEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=COC(=C2C=C1)CCCCC#N |
Origin of Product |
United States |
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